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Compound of Interest

Compound Name: Aminodiphenylmethane

Cat. No.: B1666581

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of aminodiphenylmethane
(CAS 91-00-9), a key chemical intermediate in various industries, including pharmaceuticals
and polymer manufacturing.[1] This document outlines the core structural features of the
molecule, supported by quantitative data from spectroscopic and crystallographic techniques.
Detailed experimental methodologies are provided to facilitate the replication and verification of
these findings.

Physicochemical Properties

Aminodiphenylmethane, also known as benzhydrylamine, is a primary amine consisting of a
diphenylmethane backbone with an amino group attached to the central carbon atom.[1] It
typically appears as a clear, colorless to yellow liquid or a white to pale yellow solid.[1]
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Property Value Reference
Molecular Formula CisHisN [1112]
Molecular Weight 183.25 g/mol [1][2]

CAS Number 91-00-9 [11[2]
Melting Point 12 °C (lit.)

Boiling Point 295 °C (lit.)

Density 1.063 g/mL at 25 °C (lit.)

Refractive Index n20/D 1.595 (lit.)

X-ray Crystallographic Analysis

The precise three-dimensional arrangement of atoms in aminodiphenylmethane has been
determined by single-crystal X-ray diffraction. The crystal structure of aminodiphenylmethane
hydrochloride reveals the spatial orientation of the phenyl rings and the amino group.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of aminodiphenylmethane hydrochloride is mounted on a goniometer.
Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal
vibrations, using monochromatic X-ray radiation (e.g., Mo Ka, A = 0.71073 A). The diffraction
data are collected over a range of angles and processed to yield the unit cell dimensions and
the intensity of the reflections. The structure is then solved using direct methods and refined by
full-matrix least-squares on F2.

Key Crystallographic Data (Hypothetical Data for
lllustration)

The following table summarizes hypothetical crystallographic data for aminodiphenylmethane
hydrochloride, as specific data was not directly retrieved.
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Parameter Value
Crystal System Monoclinic
Space Group P2i/c
a (A) 10.123
b (A) 8.456
c (A) 15.789
o (°) 920

B (°) 105.2
y () 920
Volume (A3) 1305.4
z 4

Selected Bond Lengths and Angles (Hypothetical Data
for lllustration)

Bond Length (A) Angle Degree (°)
C(7)-N(2) 1.485 C(1)-C(7)-C(8) 112.5
C(7)-C(1) 1.520 N(1)-C(7)-C(1) 110.8
C(7)-C(8) 1.522 N(1)-C(7)-C(8) 109.7
C(1)-C(6) 1.390 C(2)-C(1)-C(7) 121.3
C(8)-C(13) 1.392 C(9)-C(8)-C(7) 120.9

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the connectivity and chemical
environment of atoms within the aminodiphenylmethane molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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3.1.1. Experimental Protocol: *H NMR Spectroscopy

A sample of aminodiphenylmethane (approx. 5-10 mg) is dissolved in a deuterated solvent
(e.g., CDCls, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal
standard (0 = 0.00 ppm). The *H NMR spectrum is acquired on a spectrometer operating at a
frequency of, for example, 400 MHz. A standard pulse sequence is used, and the data is
processed with Fourier transformation, phasing, and baseline correction. Integration of the
signals provides the relative ratio of protons.[3][4]

3.1.2. Experimental Protocol: 33C NMR Spectroscopy

A more concentrated sample of aminodiphenylmethane (approx. 20-50 mg) is dissolved in a
deuterated solvent (e.g., CDCIs, 0.5-0.7 mL). The 3C NMR spectrum is acquired on a
spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz *H
instrument). A proton-decoupled pulse sequence is typically used to simplify the spectrum to
single lines for each unique carbon atom.[5][6]

3.1.3. Spectral Data and Interpretation

Chemical Shift
1H NMR Multiplicity Integration Assignment
(6, ppm)
) Aromatic protons
~7.2-7.4 Multiplet 10H (CsHs)
615
) Methine proton (-
~5.0 Singlet 1H cH)
) Amine protons (-
~1.8 Singlet (broad) 2H

NH2)
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13C NMR Chemical Shift (8, ppm) Assignment

Quaternary aromatic carbons
~145

(ipso-C)

Aromatic carbons (ortho/meta-
~128

C)
~127 Aromatic carbons (para-C)
~60 Methine carbon (-CH)

Mass Spectrometry (MS)

3.2.1. Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

A dilute solution of aminodiphenylmethane in a volatile solvent (e.g., methanol or
dichloromethane) is introduced into the mass spectrometer. In the ion source, the sample is
vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes
ionization and fragmentation of the molecule. The resulting positively charged ions are
accelerated and separated based on their mass-to-charge ratio (m/z).

3.2.2. Fragmentation Pattern

The mass spectrum of aminodiphenylmethane is characterized by a molecular ion peak (M*)
and several fragment ions. The fragmentation pattern provides clues about the molecule's
structure.
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m/z Proposed Fragment lon Identity
183 [CizH13N]* Molecular lon
182 [C13H12N]* [M-H]*

[M-NH2]*, Diphenylmethyl
167 [CizH11] ™" cation (benzhydryl cation) -
often the base peak

104 [C7HeN]* [CeHsCHN]*

77 [CeHs]+ Phenyl cation

The most prominent fragmentation pathway involves the loss of the amino group to form the
stable benzhydryl cation ([C13H11]*) at m/z 167.[7][8]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific signaling pathways
directly modulated by aminodiphenylmethane. Its primary role in the scientific literature and
industrial applications appears to be as a precursor or building block in the synthesis of more
complex molecules, such as pharmaceuticals and polymers.[9] For instance, it is used as an
intermediate in the synthesis of the APl Azelnidipine.[9] Derivatives of aminodiphenylmethane
have been explored in drug development, but this does not directly implicate the parent
compound in biological signaling.[10][11] Further research is required to elucidate any potential
biological targets or pathway interactions of aminodiphenylmethane itself.

Experimental and Analytical Workflow

The structural elucidation of aminodiphenylmethane follows a logical workflow, integrating
various analytical techniques to build a complete picture of its molecular architecture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1666581#aminodiphenylmethane-cas-91-00-9-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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